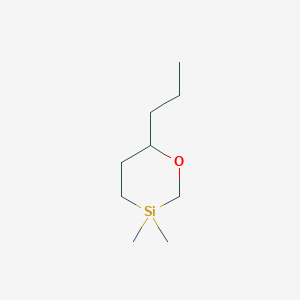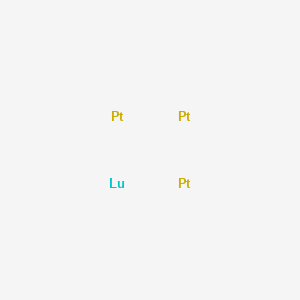
Lutetium arsenide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lutetium arsenide is a crystalline solid compound composed of lutetium and arsenic. It is primarily used as a semiconductor and in photo-optic applications. This compound belongs to the rare mineral group of arsenides, which consist of compounds of one or more metals with arsenic. The compound is known for its unique properties, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Lutetium arsenide can be synthesized through several methods. One common approach involves the direct reaction of lutetium and arsenic at high temperatures. The reaction typically occurs in a controlled environment to prevent contamination and ensure the purity of the product. The reaction can be represented as follows:
2Lu+As2→2LuAs
Industrial Production Methods
Industrial production of this compound often involves the use of high-temperature furnaces and specialized equipment to maintain the necessary reaction conditions. The process requires precise control of temperature and pressure to achieve the desired product quality. Additionally, the use of high-purity starting materials is crucial to prevent impurities from affecting the properties of the final product .
化学反应分析
Types of Reactions
Lutetium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents. The reaction typically occurs at elevated temperatures and results in the formation of lutetium oxide and arsenic trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as hydrogen or carbon monoxide. This reaction is often carried out at high temperatures to facilitate the reduction process.
Substitution: Substitution reactions involving this compound can occur with various halogens or other reactive species. These reactions typically require specific conditions, such as the presence of a catalyst or elevated temperatures, to proceed efficiently.
Major Products Formed
The major products formed from the chemical reactions of this compound include lutetium oxide, arsenic trioxide, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Lutetium arsenide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Semiconductor Research: this compound is used in the development of advanced semiconductor devices, including transistors and integrated circuits. Its unique electronic properties make it valuable for high-performance applications.
Photo-Optic Applications: The compound is used in photo-optic devices, such as photodetectors and light-emitting diodes (LEDs)
Medical Research: this compound is being explored for its potential use in medical imaging and therapy. Its unique properties make it a candidate for targeted radiotherapy and diagnostic imaging.
Industrial Applications: The compound is used in various industrial processes, including catalysis and materials science.
作用机制
The mechanism of action of lutetium arsenide involves its interaction with specific molecular targets and pathways. In semiconductor applications, the compound’s electronic structure allows it to conduct electricity efficiently, making it suitable for use in electronic devices. In medical applications, this compound can be used as a radiopharmaceutical agent, where it targets specific cells or tissues and delivers therapeutic radiation to treat diseases such as cancer .
相似化合物的比较
Lutetium arsenide can be compared with other similar compounds, such as:
Lutetium Oxide (Lu2O3): Lutetium oxide is another compound of lutetium used in various applications, including ceramics and catalysis. Unlike this compound, it is primarily used for its optical and catalytic properties.
Lutetium Chloride (LuCl3): Lutetium chloride is used in chemical synthesis and as a precursor for other lutetium compounds. It differs from this compound in its chemical reactivity and applications.
Indium Arsenide (InAs): Indium arsenide is a semiconductor compound similar to this compound but with different electronic properties. It is used in high-speed electronics and infrared detectors.
This compound’s uniqueness lies in its combination of lutetium and arsenic, which imparts specific electronic and optical properties that are valuable for specialized applications .
属性
CAS 编号 |
12005-94-6 |
|---|---|
分子式 |
AsLu |
分子量 |
249.8884 g/mol |
IUPAC 名称 |
arsanylidynelutetium |
InChI |
InChI=1S/As.Lu |
InChI 键 |
ZTVSZKHALKTTEI-UHFFFAOYSA-N |
规范 SMILES |
[As]#[Lu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)

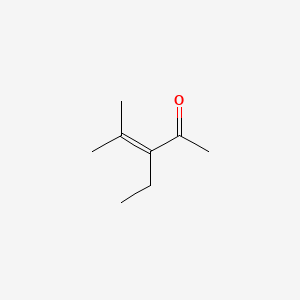
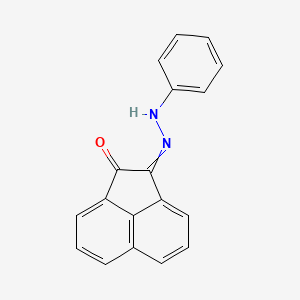
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)
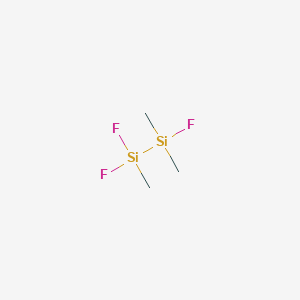
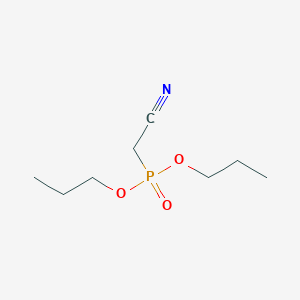
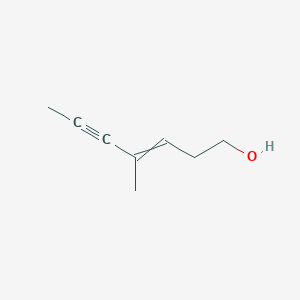

![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)
